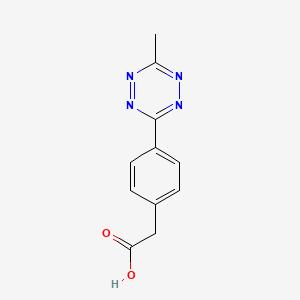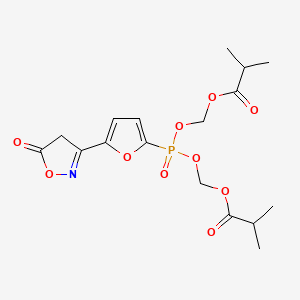
Methyltetrazine-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-Acid is a chemical compound known for its unique properties and applications in bioorthogonal chemistry. It is often used as a bioorthogonal handle for imaging enzyme activities in situ, making it a valuable tool in various scientific research fields . The compound is characterized by its ability to form stable covalent bonds with other molecules without interfering with biological processes, which is crucial for studying complex biological systems.
Mécanisme D'action
Target of Action
Methyltetrazine-Acid is primarily used as a bioorthogonal handle for imaging enzyme activities in situ . It is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor, which targets proteases and other hydrolases . These enzymes are often expressed in an inactive form, also called zymogens, and have their activity tightly regulated by post-translational processes .
Mode of Action
The compound interacts with its targets through a mechanism-based inhibition process. The inhibitor reacts with only the active form of proteases thanks to their electrophilic warhead, yielding a covalent and irreversible enzyme-inhibitor adduct . This allows the distinction between active and inactive enzyme species . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the activity-based protein profiling (ABPP) of proteases and other hydrolases . ABPP allows the identification and visualization of enzyme activities within complex biological systems .
Pharmacokinetics
Its unique characteristics facilitate selective conjugation of biomolecules, enhancing pharmacokinetics, biostability, and bioavailability .
Result of Action
The result of this compound’s action is the visualization of enzyme activities in situ . This is achieved by introducing detection tags without significantly influencing the physiochemical and biological functions of the probe . The tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the cytotoxicity of copper makes certain bioorthogonal tags unsuitable for experiments on live cells . This compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .
Analyse Biochimique
Biochemical Properties
Methyltetrazine-Acid plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with biomolecules. It interacts with enzymes, proteins, and other biomolecules through bioorthogonal reactions, such as the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows this compound to act as a minimal bioorthogonal tag in activity-based protein profiling, enabling the visualization of enzyme activities in cell lysates and live cells . This compound is particularly effective in labeling cysteine protease inhibitors, allowing for the study of protease activities within complex biological systems .
Cellular Effects
This compound influences various cellular processes by enabling the visualization of enzyme activities. It affects cell function by providing a means to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable covalent bonds with active enzymes allows researchers to distinguish between active and inactive enzyme species, providing insights into cellular processes and enzyme regulation . This compound has been shown to be compatible with live-cell imaging, making it a valuable tool for studying dynamic cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the iEDDA reaction. This reaction allows this compound to form covalent bonds with specific enzyme targets, leading to the inhibition or activation of these enzymes. The compound’s ability to mimic phenylalanine enables it to bind to proteases and other enzymes, facilitating the study of enzyme activities and their regulation . This compound’s bioorthogonal properties ensure that it does not interfere with the physiological functions of the biomolecules it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stable and consistent effects over time. Its stability and minimal degradation make it suitable for long-term studies of enzyme activities and cellular processes. This compound has been shown to maintain its bioorthogonal properties and effectiveness in both in vitro and in vivo studies, allowing for the continuous monitoring of enzyme activities and cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels active enzymes without causing significant toxicity. At higher doses, this compound may exhibit some toxic effects, including reduced cell viability and potential adverse effects on cellular functions . It is essential to determine the optimal dosage to balance the compound’s labeling efficiency and potential toxicity in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to enzyme activity and regulation. It interacts with enzymes and cofactors involved in protease activity, allowing for the study of metabolic flux and metabolite levels. The compound’s ability to form stable covalent bonds with active enzymes provides insights into the regulation of metabolic pathways and the role of specific enzymes in these processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its bioorthogonal properties ensure that it is efficiently localized and accumulated in specific cellular compartments without interfering with physiological functions . The compound’s small size and minimal mass addition to modified molecules facilitate its transport and distribution within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, targeting particular compartments or organelles within cells. Its ability to mimic phenylalanine and form stable covalent bonds with enzymes allows it to be directed to specific subcellular locations. This targeting is facilitated by post-translational modifications and targeting signals that direct this compound to its intended sites of action . The compound’s subcellular localization is crucial for its effectiveness in studying enzyme activities and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyltetrazine-Acid can be synthesized through various methods, including the Pinner reaction and “Pinner-like” reactions. These methods involve the formation of tetrazine rings from appropriate precursors under controlled conditions . Additionally, metal-catalyzed carbon-carbon bond formations using convenient tetrazine intermediates have been explored to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Methyltetrazine-Acid undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This reaction is particularly significant in bioorthogonal chemistry due to its fast kinetics and excellent specificity.
Substitution Reactions: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are often stable covalent adducts that can be used for further analysis and applications in various fields .
Applications De Recherche Scientifique
Methyltetrazine-Acid has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Methyltetrazine-Acid is unique in its ability to act as a minimal bioorthogonal tag, allowing for efficient and specific labeling of biomolecules. Similar compounds include:
Tetrazine-functionalized dyes: These compounds are used for fluorescence imaging and share similar bioorthogonal properties.
Alkyne and Azide-based Tags: These tags are also used in bioorthogonal chemistry but may have limitations in terms of size and reactivity compared to this compound.
Propriétés
IUPAC Name |
2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOWMYISKGWCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)










